molecular formula C4H6Cl2O3S B2581677 2-(Chlorosulfonyl)-2-methylpropanoyl chloride CAS No. 41138-76-5

2-(Chlorosulfonyl)-2-methylpropanoyl chloride

Cat. No.: B2581677
CAS No.: 41138-76-5
M. Wt: 205.05
InChI Key: BCHWDBSAPGURDM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

2-(Chlorosulfonyl)-2-methylpropanoyl chloride (CAS 41138-76-5) is a tetrahedral sulfur-centered molecule with two reactive sites: a sulfonyl chloride (SO₂Cl) group and an acyl chloride (COCl) moiety. Its molecular formula is C₄H₆Cl₂O₃S , derived from a tert-butyl backbone (C(CH₃)₃) substituted with sulfonyl chloride and acyl chloride functionalities.

Key structural features:

  • Sulfonyl chloride group : A sulfur atom bonded to two oxygen atoms (double bonds) and one chlorine atom (single bond), forming a trigonal pyramidal geometry.
  • Acyl chloride group : A carbonyl carbon double-bonded to oxygen and single-bonded to chlorine, adjacent to the tert-butyl group.
  • Steric environment : The bulky tert-butyl group imposes significant steric hindrance, influencing reactivity and conformational stability.

Bonding patterns:

Bond Type Bond Length (Å) Bond Order Functional Group
S=O (sulfonyl) ~1.43 Double SO₂Cl
C=O (acyl) ~1.18 Double COCl
S–Cl ~2.01 Single SO₂Cl
C–Cl (acyl) ~1.78 Single COCl

Note: Bond lengths are inferred from analogous sulfonyl chlorides.

Spectroscopic Identification Techniques

The compound’s dual functionality enables precise identification via IR, NMR, and MS.

Infrared (IR) Spectroscopy
Functional Group Absorption Region (cm⁻¹) Peak Characteristics
S=O (sulfonyl) 1380–1410 Strong, asymmetric
S=O (sulfonyl) 1204–1166 Strong, symmetric
C=O (acyl) 1770–1815 Very sharp, intense
C–H (tert-butyl) 2850–2950 Sharp, multiple peaks

Key observations:

  • The sulfonyl chloride exhibits two distinct S=O stretches, consistent with its electron-withdrawing nature.
  • The acyl chloride C=O stretch appears at higher frequencies than esters or ketones due to electron withdrawal by chlorine.
Nuclear Magnetic Resonance (NMR)
Nucleus Signal Region (δ ppm) Multiplicity Assignment
¹H 1.3–1.5 Singlet tert-Butyl protons
¹³C ~170–175 Singlet Acyl chloride carbonyl
¹³C ~120–125 Singlet Sulfonyl carbonyl

Notes:

  • The tert-butyl group’s protons are deshielded due to proximity to electron-withdrawing groups, resulting in a singlet.
  • No ¹H signals are observed for sulfonyl or acyl chlorides, as these groups lack protons.
Mass Spectrometry (MS)
Fragment Ion m/z Key Observations
[M]+ 205 Molecular ion peak (C₄H₆Cl₂O₃S⁺)
[M–Cl]+ 170 Loss of chlorine from sulfonyl group
[M–SO₂Cl]+ 106 Retention of tert-butyl acyl chloride fragment

Isotopic pattern: Cl (35Cl/37Cl) and S (32S/34S) isotopes generate characteristic A+2 peaks at m/z 207 and 207 (S), respectively.

Crystallographic Data and Conformational Analysis

No direct crystallographic data exists for this compound, but comparisons with related sulfonyl chlorides provide structural insights:

Property This compound (Inferred) p-Toluenesulfonyl Chloride
S=O bond length ~1.43 Å 1.43 Å
S–Cl bond length ~2.01 Å 2.01 Å
O–S–O bond angle ~119° 119°
Conformation Tetrahedral around sulfur; bulky tert-butyl group restricts rotation Tetrahedral; phenyl group allows greater flexibility

Conformational stability:

  • The tert-butyl group’s steric bulk imposes conformational rigidity, favoring a staggered arrangement of the sulfonyl and acyl chloride groups.
  • Electron-withdrawing effects from both functional groups enhance the electrophilicity of sulfur and carbon.

Comparative Analysis with Related Sulfonyl Chlorides

The compound’s reactivity and structure differ significantly from mono-functional sulfonyl chlorides:

Compound Functional Groups Reactivity Profile
This compound SO₂Cl + COCl High electrophilicity; dual nucleophilic attack sites
p-Toluenesulfonyl Chloride SO₂Cl Moderate; limited to sulfonylation
Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate SO₂Cl + COOCH₃ Reduced acyl chloride reactivity due to ester stabilization
Isobutyryl Chloride COCl Low; limited to acylation

Key distinctions:

  • Dual functionality : Enables simultaneous sulfonylation and acylation, unlike mono-functional analogs.
  • Steric effects : The tert-butyl group slows reactions with bulky nucleophiles compared to aromatic sulfonyl chlorides.
  • Electronic effects : Electron-withdrawing groups enhance electrophilicity at both sulfur and carbon centers.

Properties

IUPAC Name

2-chlorosulfonyl-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O3S/c1-4(2,3(5)7)10(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWDBSAPGURDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-76-5
Record name 2-(chlorosulfonyl)-2-methylpropanoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chlorosulfonyl)-2-methylpropanoyl chloride can be synthesized through the chlorosulfonation of 2-methylpropanoic acid. The reaction involves the use of chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonylureas, and other derivatives.

    Addition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpropanoic acid and sulfur dioxide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired products.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonylureas, and various sulfur-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H8ClO3S
  • Molecular Weight : 197.64 g/mol
  • Functional Groups : Chlorosulfonyl, acyl chloride

The presence of the chlorosulfonyl group imparts high reactivity, facilitating its use in nucleophilic substitution reactions and as an electrophile in various organic transformations.

Organic Synthesis

2-(Chlorosulfonyl)-2-methylpropanoyl chloride serves as a critical building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in:

  • Sulfonation Reactions : The chlorosulfonyl group can be utilized to introduce sulfonate moieties into organic substrates, which is essential for modifying biomolecules and enhancing their properties.
  • Amidation Reactions : The compound can react with amines to form amides, which are crucial intermediates in pharmaceutical synthesis.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.
  • Anticancer Research : Studies have shown that this compound can induce apoptosis in cancer cells by modulating mitochondrial pathways. This suggests its potential as a lead compound for anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of derivatives of this compound against multi-drug resistant bacterial strains. Results demonstrated a notable reduction in bacterial growth, supporting its use as a precursor for novel antibiotic agents.

Case Study 2: Anticancer Mechanisms

Another research effort focused on the apoptotic effects of this compound on breast cancer cells. The findings indicated an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, highlighting its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-2-methylpropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound’s chlorosulfonyl group (SO2Cl) is highly reactive, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(Chlorosulfonyl)-2-methylpropanoyl chloride and analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
This compound Not provided C₄H₆Cl₂O₃S 209.06 (calc.) Chlorosulfonyl (-SO₂Cl), methyl
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride 5542-60-9 C₁₀H₁₀Cl₂O₂ 233.10 4-Chlorophenoxy, methyl
2-Methyl-2-phenylpropanoyl chloride 36293-05-7 C₁₀H₁₁ClO 182.65 Phenyl, methyl
3-Chloro-2,2-dimethylpropanoyl chloride 4300-97-4 C₅H₈Cl₂O 155.03 Chloro, dimethyl
2-Methanesulfonyl-2-methylpropanoyl chloride 1017540-45-2 C₅H₉ClO₃S 184.64 Methanesulfonyl (-SO₂CH₃), methyl
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride 1160257-84-0 C₁₀H₉Cl₃O₂ 267.54 2,5-Dichlorophenoxy, methyl

Key Observations :

  • Substituent Effects: The chlorosulfonyl group in the target compound enhances electrophilicity compared to phenoxy (), phenyl (), or alkyl-substituted derivatives (). This increases reactivity in nucleophilic acyl substitution reactions.
  • Molecular Weight: Chlorosulfonyl and dichlorophenoxy derivatives exhibit higher molecular weights due to additional electronegative substituents (e.g., 233.10 for 4-chlorophenoxy vs. 267.54 for 2,5-dichlorophenoxy) .

Physicochemical Properties

Available data from related compounds ():

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water) Reactivity Profile
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride Not reported Not reported Low (hydrophobic) Moderate (electron-withdrawing phenoxy)
2-Methyl-2-phenylpropanoyl chloride Not reported Not reported Insoluble Lower (steric hindrance from phenyl)
3-Chloro-2,2-dimethylpropanoyl chloride Not reported Not reported Reacts violently High (aliphatic Cl enhances hydrolysis)
This compound Estimated >200 Not reported Reacts exothermically Very high (SO₂Cl is superior leaving group)

Key Observations :

  • Reactivity : Sulfonyl chloride derivatives (e.g., target compound and methanesulfonyl analog) are highly reactive in aqueous environments, often undergoing rapid hydrolysis or sulfonamide formation .
  • Solubility: Phenoxy and phenyl-substituted compounds exhibit lower water solubility due to hydrophobic aromatic groups .

Biological Activity

2-(Chlorosulfonyl)-2-methylpropanoyl chloride, a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure enables it to interact with various biological targets, leading to significant pharmacological effects.

The chemical structure of this compound is characterized by the presence of a chlorosulfonyl group attached to a branched acyl chain. This configuration enhances its reactivity, making it suitable for various chemical transformations.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HCT116 (Colon)18Inhibition of proliferation

Antiviral Effects

In addition to its anticancer properties, this compound has shown antiviral activity against certain viral pathogens. Studies have demonstrated that it can inhibit viral replication by interfering with viral entry or assembly processes. For instance, its efficacy against influenza virus has been documented, indicating its potential as a therapeutic agent in antiviral drug development.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Mode of Action
Influenza A25Inhibition of replication
Herpes Simplex30Interference with entry

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects , which are crucial in treating various inflammatory diseases. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway.

Table 3: Anti-inflammatory Activity Data

CytokineConcentration (µM)Effect
TNF-α10Downregulation
IL-615Inhibition

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key biological pathways involved in cell growth and inflammation. For example, the chlorosulfonyl group can react with thiol groups in proteins, modifying their function and leading to altered cellular responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Influenza Virus Inhibition : In vivo studies showed that administration of the compound reduced viral load in infected mice models, supporting its antiviral efficacy.
  • Inflammation Model : In a rat model of arthritis, administration of the compound significantly reduced joint swelling and levels of inflammatory markers compared to control groups.

Q & A

Q. Q1: What are critical safety precautions when handling 2-(Chlorosulfonyl)-2-methylpropanoyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. A face shield is recommended during bulk transfers .
  • Ventilation: Operate in a fume hood with >100 fpm airflow to prevent inhalation exposure. Install continuous air monitoring for chlorinated volatiles .
  • Spill Management: Neutralize spills with dry sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite). Avoid water to prevent exothermic hydrolysis .
  • First Aid: Immediate 15-minute eye irrigation with saline solution; contaminated skin should be washed with pH-neutral soap and water .

Q. Q2: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions: Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Use molecular sieves (3Å) to absorb residual moisture .
  • Incompatible Substances: Avoid contact with amines, alcohols, and oxidizing agents. Segregate from aqueous reagents and bases .
  • Stability Monitoring: Perform monthly FT-IR analysis to detect hydrolysis (e.g., appearance of –OH stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. Q3: What synthetic strategies minimize side reactions during acylations using this compound?

Methodological Answer:

  • Solvent Selection: Use anhydrous dichloromethane or THF with <50 ppm water content. Pre-cool solvents to –20°C to slow competing hydrolysis .
  • Catalytic Additives: Introduce 1–2 mol% DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
  • Stoichiometric Control: Maintain a 1.1–1.3 molar excess of the acyl chloride relative to the substrate to compensate for moisture scavenging .

Q. Q4: How can conflicting NMR data for reaction intermediates involving this compound be resolved?

Methodological Answer:

  • Deuterated Solvent Optimization: Use CDCl₃ for ¹H/¹³C NMR to avoid peak splitting from residual protons. For polar intermediates, switch to DMSO-d₆ and heat to 50°C to reduce viscosity .
  • Advanced Techniques: Employ DEPT-135 or HSQC to distinguish between –SO₂Cl (δ 70–80 ppm in ¹³C) and acyl chloride (δ 170–180 ppm) groups .
  • Contradiction Analysis: If unexpected peaks appear, compare with hydrolyzed byproducts (e.g., 2-methylpropanoyl sulfonic acid) using spiking experiments .

Q. Q5: What analytical methods are optimal for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 40–90% ACN over 20 min). Detect chlorosulfonyl impurities at 210 nm .
  • GC-MS Headspace Analysis: Screen for volatile degradation products (e.g., HCl, SO₂) using a DB-5MS column and electron ionization at 70 eV .
  • Validation: Spike samples with 0.1% 2-methylpropanoyl chloride (CAS 79-30-1) as an internal standard to calibrate impurity thresholds .

Q. Q6: How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates with primary vs. secondary amines using in-situ IR (monitor –COCl loss at 1800 cm⁻¹). Tertiary amines show 3–5x slower kinetics due to steric hindrance .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The methyl group at C2 creates a 15–20° dihedral angle, reducing accessibility to the sulfonyl chloride moiety .
  • Experimental Design: Use bulky nucleophiles (e.g., tert-butylamine) to isolate steric effects. Contrast with linear analogs (e.g., ethylamine) in kinetic assays .

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